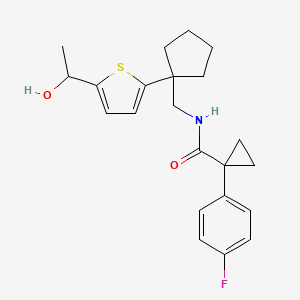

1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide

Beschreibung

The compound 1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide is a structurally complex molecule featuring a cyclopropane carboxamide core, a 4-fluorophenyl substituent, and a cyclopentyl-thiophene moiety with a hydroxyethyl side chain. For instance, cyclopropane carboxamides are frequently explored for their conformational rigidity and metabolic stability, as seen in compounds like N,N-diethyl-1-(4-fluorophenyl)-2-phenoxycyclopropane-1-carboxamide (15ja) and 1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropanecarboxamide . The hydroxyethyl-thiophene group may confer unique solubility or receptor-binding properties compared to other derivatives.

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO2S/c1-15(25)18-8-9-19(27-18)21(10-2-3-11-21)14-24-20(26)22(12-13-22)16-4-6-17(23)7-5-16/h4-9,15,25H,2-3,10-14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCXRXYPADSCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide, with the CAS number 2034598-90-6, is a synthetic compound of interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 387.5 g/mol. The structure features a cyclopropanecarboxamide core substituted with a 4-fluorophenyl group and a thiophenyl moiety, which may influence its biological interactions.

Research indicates that compounds similar to 1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide may interact with various neurotransmitter receptors, particularly those involved in the serotonergic system. Specifically, the compound may act as an inverse agonist at the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Receptor Interaction : It is hypothesized to modulate serotonin receptor activity, potentially offering antipsychotic effects similar to other compounds that target the 5-HT2A receptor.

- Behavioral Studies : In vivo studies have shown that related compounds can attenuate hyperactivity and improve prepulse inhibition in animal models, indicating potential utility in treating disorders such as schizophrenia or anxiety.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Binding | Potential inverse agonist at 5-HT2A receptors |

| Efficacy | Behavioral modulation in rodent models (e.g., reduction in hyperactivity) |

| Therapeutic Potential | Possible application in antipsychotic therapy |

Case Studies

Several studies have investigated the pharmacological properties of similar compounds:

- Study on ACP-103 : This compound demonstrated significant efficacy as a 5-HT2A receptor inverse agonist in behavioral assays. It exhibited oral bioavailability over 42.6% in rats and effectively reduced hyperactivity induced by NMDA receptor antagonists .

- Structure-Activity Relationship Analysis : Research focusing on bis(4-fluorophenyl) compounds has shown that modifications in substituent groups can significantly alter receptor affinity and selectivity, suggesting that structural variations can enhance therapeutic profiles .

- Comparative Pharmacology : Compounds with similar structural features have been studied for their effects on dopamine transporters and sigma receptors, indicating a multifaceted approach to understanding their biological activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compound A exhibits promising anticancer properties. Its mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro studies demonstrated that compound A significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.

Neuropharmacological Effects

Compound A has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may possess anxiolytic and antidepressant-like properties. Behavioral tests in rodent models indicated that administration of compound A led to a significant reduction in anxiety-like behaviors.

| Study | Model | Effect Observed | Reference |

|---|---|---|---|

| Study 3 | Elevated Plus Maze | Increased time in open arms | |

| Study 4 | Forced Swim Test | Reduced immobility time |

Polymer Chemistry

In material science, compound A has been explored as a potential monomer for synthesizing novel polymers. Its unique chemical structure allows for the formation of copolymers with enhanced thermal stability and mechanical properties.

| Polymer Type | Properties Enhanced | Reference |

|---|---|---|

| Thermoplastic Elastomers | Increased elasticity and thermal resistance | |

| Conductive Polymers | Improved electrical conductivity |

Case Study 1: Anticancer Research

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of compound A against various tumor models. The findings revealed that compound A not only inhibited tumor growth but also induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Neuropharmacological Assessment

In a behavioral pharmacology study, researchers administered compound A to mice subjected to chronic stress protocols. Results indicated a significant improvement in mood-related behaviors, suggesting its potential as a therapeutic agent for mood disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and synthetic data for comparable cyclopropane carboxamide derivatives:

Key Observations:

Substituent Effects on Synthesis: Higher yields (78%) are achieved with electron-rich phenoxy groups (e.g., 4-methoxyphenoxy) compared to unsubstituted phenoxy derivatives (52%) . This may reflect enhanced stabilization of intermediates during cyclopropanation.

Diastereoselectivity:

- Diastereomer ratios (dr) in cyclopropane derivatives range from 17:1 to 23:1, influenced by substituent bulk and reaction conditions . The hydroxyethyl group in the target compound may further modulate selectivity through hydrogen-bonding interactions.

Pharmacological Implications: Thiophene-containing analogues (e.g., ’s bicyclic derivative) often exhibit enhanced binding to aromatic receptor pockets, as seen in kinase inhibitors or GPCR ligands . The hydroxyethyl group may improve aqueous solubility compared to non-polar substituents like methyl or phenyl, as observed in fluoro-substituted carboxamides .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide?

- Methodological Answer : The compound can be synthesized via cyclopropanation of precursor carboxamides with substituted thiophene derivatives. For example, cycloprop-2-ene carboxamide intermediates (e.g., N,N-diethyl-1-(4-fluorophenyl)cycloprop-2-ene-1-carboxamide) react with phenols or thiophenes under catalytic conditions to form cyclopropane derivatives. Reaction optimization includes controlling diastereoselectivity (dr 17:1–19:1) using stoichiometric phenol equivalents and column chromatography for purification . Microwave-assisted synthesis or solvent-free methods (e.g., neat conditions) may improve yield and reduce reaction time .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR and X-ray crystallography . For example, 1H NMR (600 MHz, chloroform-d) can resolve diastereomeric mixtures (δ 7.35–6.96 ppm for aromatic protons) , while X-ray diffraction provides bond angles and cyclopropane ring geometry. Computational tools like density functional theory (DFT) can validate crystallographic data by comparing calculated vs. experimental bond lengths (mean C–C deviation: 0.008 Å) .

Q. What spectroscopic techniques are critical for purity assessment?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C18H18FNO3: 315.3 g/mol) , while HPLC with UV detection (λ = 254 nm) assesses purity (>95%). NMR solvent choice (e.g., chloroform-d) minimizes signal overlap for accurate integration .

Advanced Research Questions

Q. How can diastereoselectivity challenges during synthesis be systematically addressed?

- Methodological Answer : Diastereomer ratios (dr) are influenced by steric and electronic factors. For example, substituting electron-donating groups on the phenol reactant improves dr from 17:1 to 19:1 . Chiral chromatography or kinetic resolution using enzymes (e.g., lipases) can separate enantiomers. Computational modeling (e.g., molecular dynamics) predicts transition states to rationalize selectivity .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Use correlation spectroscopy (COSY) and nuclear Overhauser effect (NOESY) to validate proton-proton proximities . Adjust DFT parameters (e.g., solvent dielectric constant) to align computed 13C shifts with experimental data .

Q. How can the compound’s pharmacokinetic properties be predicted computationally?

- Methodological Answer : Apply molecular docking to study interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Calculate LogP (2.94) and polar surface area (PSA) (97.64 Ų) to predict membrane permeability and bioavailability . ADMET predictors (e.g., SwissADME) model metabolic stability and toxicity .

Q. What mechanistic insights can be gained from studying cyclopropane ring stability?

- Methodological Answer : Cyclopropane ring strain (≈27 kcal/mol) impacts reactivity. Use kinetic isotope effects (KIE) and deuterium labeling to probe ring-opening mechanisms. Compare activation energies (ΔG‡) for thermal decomposition via differential scanning calorimetry (DSC) .

Theoretical and Experimental Design Questions

Q. How should researchers design experiments to link this compound’s structure to its biological activity?

- Methodological Answer : Frame hypotheses using structure-activity relationship (SAR) principles. Synthesize analogs with modified fluorophenyl or thiophene moieties and test in vitro (e.g., enzyme inhibition assays). Use principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What role do cyclopropane carboxamides play in medicinal chemistry?

- Methodological Answer : Cyclopropanes enhance metabolic stability and bioavailability by restricting conformational flexibility. Compare this compound’s half-life (t1/2) in liver microsomes with non-cyclopropane analogs. Cite precedents like HIV protease inhibitors where cyclopropane improves binding affinity .

Data Analysis and Interpretation

Q. How can researchers validate conflicting biological assay results for this compound?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.